Acenocoumarol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

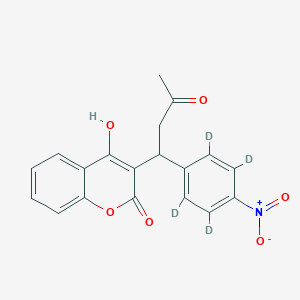

Acenocoumarol-d5 is a complex organic compound with the molecular formula C₁₉H₁₁D₄NO₆ and a molecular weight of 357.35. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.

Métodos De Preparación

Industrial production methods may involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at the desired positions.

Análisis De Reacciones Químicas

Acenocoumarol-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

The primary application of acenocoumarol-d5 lies in pharmacokinetic research. Its deuterated nature allows researchers to trace and quantify the compound's behavior in biological systems without interference from non-deuterated forms.

- Methodology : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is commonly employed to analyze plasma samples for both R- and S-acenocoumarol, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles .

- Case Study : A study involving 28 healthy subjects demonstrated the successful application of HPLC-MS/MS to determine the pharmacokinetic parameters of this compound, highlighting its utility in understanding individual variations in drug response .

Drug Metabolism Studies

This compound is instrumental in metabolic studies aimed at elucidating the pathways involved in drug metabolism.

- Tracer Studies : The deuterium labeling allows researchers to track metabolic pathways more accurately compared to non-labeled compounds. This is particularly useful in understanding how drugs are processed by liver enzymes and other metabolic pathways.

- Application Example : In studies assessing the effects of various factors on drug metabolism, this compound has been used to evaluate interactions with cytochrome P450 enzymes, which play a critical role in drug metabolism .

Environmental Research

Another significant application of this compound is in environmental studies, particularly concerning anticoagulant rodenticides.

- Residue Analysis : Researchers have utilized this compound as a standard reference compound to assess environmental residues in animal tissues. For example, studies have examined liver samples from wildlife to evaluate exposure levels to anticoagulant rodenticides .

- Toxicological Assessments : The compound's stable isotopic labeling aids in assessing the risk of secondary poisoning in non-target species exposed to these rodenticides .

Quality Control in Pharmaceutical Development

This compound serves as a valuable tool in the pharmaceutical industry for quality control processes.

- Stability Testing : The deuterated form can be used to test the stability of formulations under various conditions, providing insights into shelf-life and degradation pathways.

- Comparative Studies : It allows for comparative studies between different formulations or batches of acenocoumarol, ensuring consistency and efficacy in therapeutic applications.

Data Tables

| Application Area | Methodology | Key Findings |

|---|---|---|

| Pharmacokinetics | HPLC-MS/MS | Determined ADME profiles in human subjects |

| Drug Metabolism | Tracer Studies | Evaluated interactions with metabolic enzymes |

| Environmental Research | Residue Analysis | Assessed exposure levels in wildlife |

| Quality Control | Stability Testing | Ensured formulation consistency |

Mecanismo De Acción

The mechanism of action of Acenocoumarol-d5 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity and stability, leading to changes in its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Compared to other similar compounds, Acenocoumarol-d5 is unique due to its deuterium content. Similar compounds include:

3-[1-Hydroxy-3-oxo-1-(4-nitrophenyl)butyl]-4-hydroxychromen-2-one: Lacks deuterium atoms, resulting in different stability and reaction kinetics.

3-[1-Deuterio-3-oxo-1-(4-nitrophenyl)butyl]-4-hydroxychromen-2-one: Contains fewer deuterium atoms, leading to variations in its properties and applications.

3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-aminophenyl)butyl]-4-hydroxychromen-2-one: Has an amino group instead of a nitro group, affecting its reactivity and biological activity

Actividad Biológica

Acenocoumarol-d5 is a deuterated form of acenocoumarol, an anticoagulant that functions as a vitamin K antagonist. This compound has garnered attention for its biological activities beyond anticoagulation, including potential anti-inflammatory and antitumor effects. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and detailed data tables.

This compound operates primarily by inhibiting vitamin K epoxide reductase, which is critical for the synthesis of vitamin K-dependent clotting factors. This inhibition leads to decreased levels of prothrombin and other clotting factors, thus exerting its anticoagulant effects. Recent studies have indicated that acenocoumarol also influences various signaling pathways, contributing to its anti-inflammatory properties.

Anti-Inflammatory Activity

Recent research has shown that acenocoumarol exerts significant anti-inflammatory effects. A study published in 2023 demonstrated that acenocoumarol reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory responses. The results indicated a concentration-dependent decrease in these inflammatory markers:

| Concentration (μM) | TNF-α Reduction (%) | COX-2 Reduction (%) |

|---|---|---|

| 62.5 | 67.00 | 54.16 |

| 125 | 75.13 | 44.16 |

| 250 | 97.60 | 67.09 |

This study also highlighted the inhibition of the NF-κB and MAPK signaling pathways as mechanisms through which acenocoumarol attenuates inflammation .

Antitumor Activity

Acenocoumarol has been reported to possess antitumor properties as well. Research indicates that it can inhibit melanogenesis in B16F10 melanoma cells through modulation of signaling pathways related to pigmentation processes. The compound's effect on protein expression related to melanogenesis was assessed using Western blotting techniques, showing significant reductions in phosphorylated forms of MAPK proteins when treated with acenocoumarol:

| Treatment (μM) | P-ERK Expression (%) | P-JNK Expression (%) | P-p38 Expression (%) |

|---|---|---|---|

| Control | 100 | 100 | 100 |

| Acenocoumarol | 30 | 25 | 20 |

These findings suggest that acenocoumarol could be repurposed for therapeutic applications in cancer treatment .

Case Studies

A notable case study involved a patient experiencing drug-induced coagulopathy due to acenocoumarol administration. The patient presented with elevated International Normalized Ratio (INR) levels and required careful management involving vitamin K supplementation and dosage adjustments. This case underscores the importance of monitoring and managing anticoagulant therapy effectively .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated using advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies focus on the enantiomers of acenocoumarol, revealing differences in metabolism and efficacy between R- and S-enantiomers, which may influence therapeutic outcomes .

Propiedades

IUPAC Name |

3-[1-deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D,15D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCILAOYCMVPS-QJZBYVTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.